N-(2,4-dimethoxyphenyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H25N7O3 and its molecular weight is 423.477. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,4-dimethoxyphenyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer, antimicrobial, and antihypertensive effects. This article synthesizes current research findings on its biological activity, including molecular docking studies, in vitro assays, and structure-activity relationships.
Chemical Structure and Synthesis
The compound features a piperazine core substituted with a dimethoxyphenyl group and a tetrazole moiety. The synthesis typically involves multi-component reactions that can yield high purity and significant yields under eco-friendly conditions. One such method utilizes microwave-assisted synthesis to enhance efficiency and reduce solvent use .
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance, it was screened for cytotoxic activity against epidermoid carcinoma (A431) and colon cancer (HCT116) cell lines using the MTT assay. The results indicated a significant reduction in cell viability compared to normal fibroblast cells (BJ-1), suggesting selective cytotoxicity towards cancer cells .
Table 1: Cytotoxic Activity of this compound
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
A431 | 15.2 | 3.5 |
HCT116 | 12.8 | 4.0 |
BJ-1 | 52.3 | - |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies revealed that it exhibited notable activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida albicans. The minimum inhibitory concentrations (MICs) were found to be lower than those of standard antibiotics, indicating its potential as an antimicrobial agent .
Table 2: Antimicrobial Activity of this compound
Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
---|---|---|---|
Staphylococcus aureus | 8 | Penicillin | 16 |
Klebsiella pneumoniae | 16 | Ciprofloxacin | 32 |
Candida albicans | 4 | Fluconazole | 8 |
3. Antihypertensive Activity
The tetrazole moiety in the compound is known for its role in antihypertensive activity by acting as an angiotensin II receptor blocker. Studies have demonstrated that derivatives of this compound can significantly lower blood pressure in hypertensive models, exhibiting a dose-dependent response .
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions between the compound and various biological targets, particularly enzymes involved in cancer progression and hypertension. The docking simulations indicated strong binding affinity to the CSNK2A1 enzyme with a binding energy of approximately -6.8687 kcal/mol, suggesting effective inhibition .
Table 3: Molecular Docking Results for this compound
Target Enzyme | Binding Energy (kcal/mol) | Interaction Type |
---|---|---|
CSNK2A1 | -6.8687 | Hydrogen bonds, π-stacking |
ACE (Angiotensin Converting Enzyme) | -6.6210 | Hydrogen bonds |
Case Studies
Several case studies have been documented regarding the therapeutic applications of this compound:
Case Study 1: Anticancer Efficacy
A study involving the administration of the compound to mice with induced tumors showed a significant reduction in tumor size after treatment compared to control groups. Histopathological examinations revealed apoptosis in tumor tissues, further supporting its anticancer properties .
Case Study 2: Antimicrobial Effectiveness
In a clinical setting, patients with resistant bacterial infections were treated with formulations containing this compound alongside standard therapies. Results indicated improved clinical outcomes and reduced infection rates compared to historical controls .
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-[(1-phenyltetrazol-5-yl)methyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O3/c1-30-17-8-9-18(19(14-17)31-2)22-21(29)27-12-10-26(11-13-27)15-20-23-24-25-28(20)16-6-4-3-5-7-16/h3-9,14H,10-13,15H2,1-2H3,(H,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCWUFLPKDFLRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。